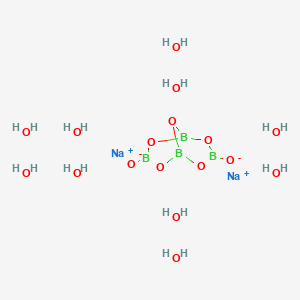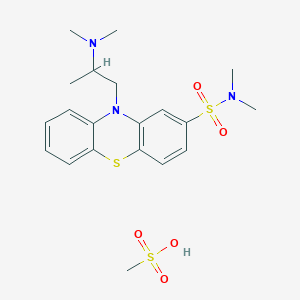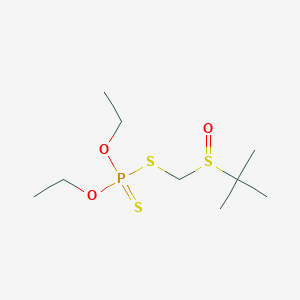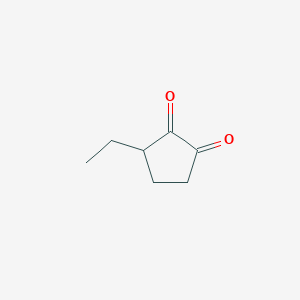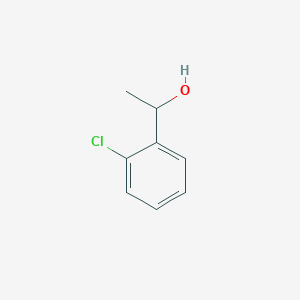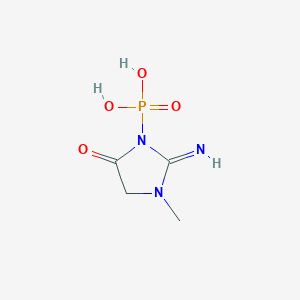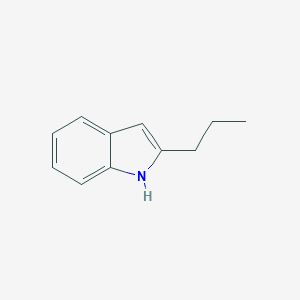
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- (DBP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a versatile building block that can be used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has various scientific research applications, including its use as a catalyst in organic reactions. It has been used in the synthesis of various organic compounds, including pyrroles, pyridines, and indoles. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used in the synthesis of functional materials, including polymers and porous materials.
Mécanisme D'action
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- acts as a Lewis acid catalyst in organic reactions. It forms a complex with the reactant, which activates the reactant towards nucleophilic attack. The boron atom in 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is electron-deficient, which makes it an excellent Lewis acid catalyst.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. However, it has been reported that 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can inhibit the growth of cancer cells. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has several advantages as a catalyst in organic reactions. It is a stable compound that can be easily synthesized and handled in the laboratory. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is also an effective catalyst that can be used in various organic reactions. However, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has some limitations, including its low solubility in some solvents, which can limit its use in certain reactions.
Orientations Futures
There are several future directions for the research on 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. One area of interest is the development of new synthetic methods for 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. Another area of interest is the application of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- in the synthesis of new organic compounds with potential applications in various fields. Additionally, the development of new catalytic reactions using 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- as a catalyst is an area of interest for future research.
Conclusion:
In conclusion, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is a versatile compound that has potential applications in various fields. Its use as a catalyst in organic reactions and its ability to form complexes with metal ions make it an attractive compound for scientific research. Further research is needed to explore the full potential of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- and its applications in various fields.
Méthodes De Synthèse
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BBr3, followed by boron-nitrogen bond formation. Another method involves the reaction of 2-phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BCl3, followed by boron-nitrogen bond formation.
Propriétés
Numéro CAS |
14320-98-0 |
|---|---|
Nom du produit |
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- |
Formule moléculaire |
C11H10BN3 |
Poids moléculaire |
195.03 g/mol |
Nom IUPAC |
2-phenyl-1,3-dihydro-[1,3,2]diazaborolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H10BN3/c1-2-5-9(6-3-1)12-14-10-7-4-8-13-11(10)15-12/h1-8,14H,(H,13,15) |
Clé InChI |
RDUGLRGZQPCDGW-UHFFFAOYSA-N |
SMILES |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
14320-98-0 |
Synonymes |
2,3-Dihydro-2-phenyl-1H-1,3,2-diazaborolo[4,5-b]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



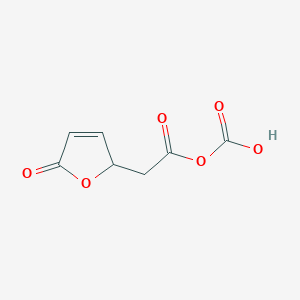
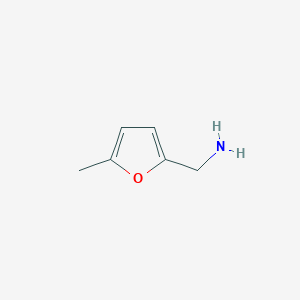

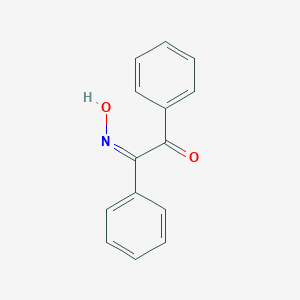
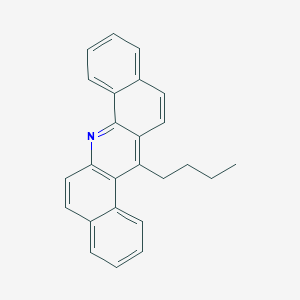
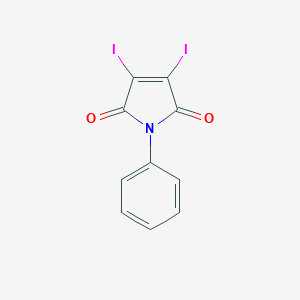
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
